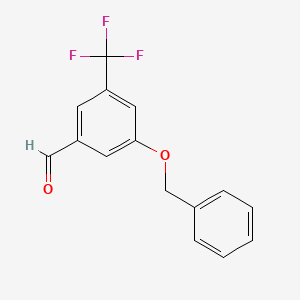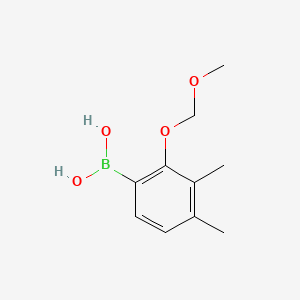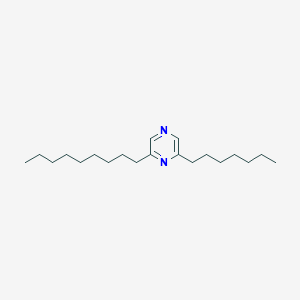
1-(2-(Oxetan-3-yl)phenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Oxetan-3-yl)phenyl)ethan-1-one is an organic compound with the molecular formula C11H12O2 It features a phenyl ring substituted with an oxetane ring and an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-(Oxetan-3-yl)phenyl)ethan-1-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the oxetane ring can be formed via intramolecular cyclization of a precursor containing a hydroxyl group and a halide under basic conditions . Another method involves the use of Paternò–Büchi reactions, which are [2+2] cycloadditions of carbonyl compounds with alkenes under UV light .
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the synthetic routes mentioned above. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(Oxetan-3-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), Nitrating agents (HNO3/H2SO4)
Major Products:
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
1-(2-(Oxetan-3-yl)phenyl)ethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying enzyme interactions.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1-(2-(Oxetan-3-yl)phenyl)ethan-1-one involves its interaction with molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity, disrupt cellular processes, and induce specific biological effects .
Comparación Con Compuestos Similares
1-(Oxetan-3-yl)ethan-1-one: This compound lacks the phenyl ring, making it less complex and potentially less versatile in applications.
2-(Oxetan-3-yl)phenol: This compound has a hydroxyl group instead of an ethanone group, leading to different reactivity and applications.
Uniqueness: 1-(2-(Oxetan-3-yl)phenyl)ethan-1-one stands out due to its combination of the oxetane ring and phenyl ring with an ethanone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H12O2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
1-[2-(oxetan-3-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H12O2/c1-8(12)10-4-2-3-5-11(10)9-6-13-7-9/h2-5,9H,6-7H2,1H3 |
Clave InChI |
ZFYUNIPDUNDPGK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC=C1C2COC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


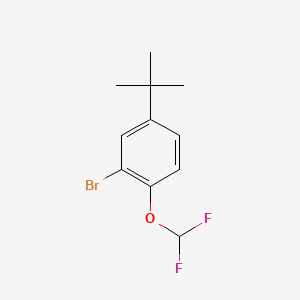
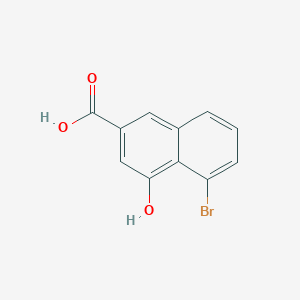
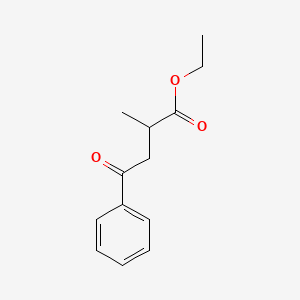

![Tert-butyl 7-formyl-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14019393.png)

![[(1S,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-YL]methanol](/img/structure/B14019407.png)
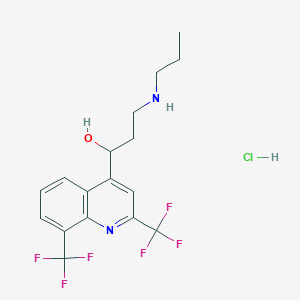
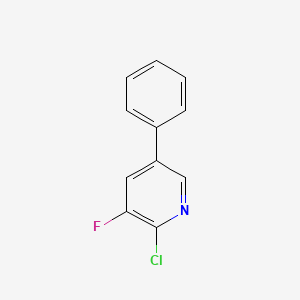
![6-Bromo-7-methoxy-2-methylimidazo[1,2-A]pyridine](/img/structure/B14019433.png)
![ethyl 4-[(2-acetamido-4-oxo-1H-pteridin-6-yl)methylideneamino]benzoate](/img/structure/B14019440.png)
